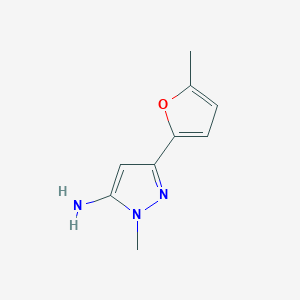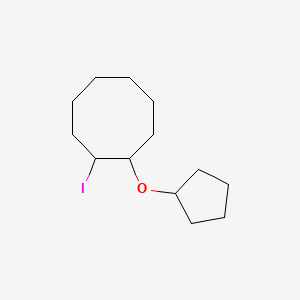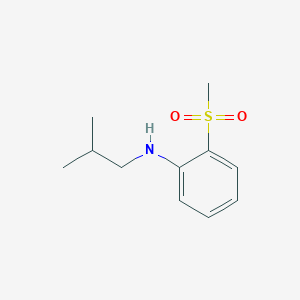
4-Hydroxyhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyhex-5-enoic acid is an organic compound with the molecular formula C6H10O3 It is a hydroxy acid with a hydroxyl group and a carboxylic acid group attached to a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyhex-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl 4-hydroxyhex-5-enoate. The reaction typically requires a strong base such as potassium hydroxide and is conducted in an aqueous medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of this compound esters. This process is optimized for large-scale production and involves specific catalysts and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated hydroxy acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxohex-5-enoic acid.
Reduction: Formation of 4-hydroxyhexanoic acid.
Substitution: Formation of various substituted hexenoic acids depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxyhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyhex-5-enoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and cellular processes, making it a compound of interest in biochemical research .
Comparación Con Compuestos Similares
4-Hexenoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybut-2-enoic acid: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 4-Hydroxyhex-5-enoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-hydroxyhex-5-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2,5,7H,1,3-4H2,(H,8,9) |
Clave InChI |
CWBZHLLCKUGSQG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


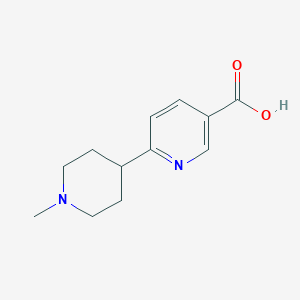
![4-Bromo-1-[2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B13308221.png)
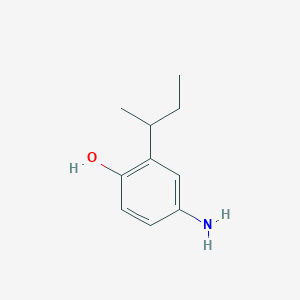

![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
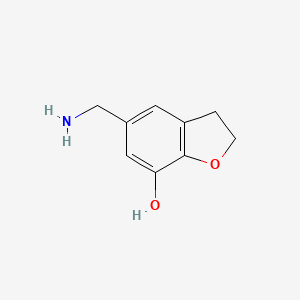
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
